4-(1-Methyleneallyl)-1,5,5-trimethylcyclopentene
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Overview
Description
4-(1-methyleneallyl)-1,5,5-trimethylcyclopentene is a cycloalkene consisting of cyclopentene having a buta-1,3-dien-2-yl group at the 4-position a methyl group at the 1-position and gem-dimethyl groups at the 5-position. It is a cycloalkene and a polyene. It derives from a hydride of a buta-1,3-diene and a cyclopentene.
Scientific Research Applications
Chemical Synthesis and Reactions
- Allylmetalation in Synthesis : The compound has been used in the allylmetalation of 1-silylalkynes, leading to the formation of methylenecyclopentenes, a key step in organic synthesis (Louw, Van der Baan, Bickelhaupt, & Klumpp, 1987).
- Cyclization Processes : It plays a role in Pd(0)-catalyzed cyclization processes to produce cyclopentene derivatives, crucial in developing pharmaceuticals and materials (Paquette & Tae, 1996).
- Hydrostannation : Used in hydrostannation reactions, producing trimethylstannylcyclopentene isomers. This reaction is significant in the formation of organotin compounds (Dumartin, Quintard, & Pereyre, 1983).
Polymer and Material Science
- Polymerization Studies : It's involved in the study of the polymerization of dialkylethenes and methylenecycloalkanes, contributing to our understanding of the formation of polymers with various thermal and mechanical properties (Lohuizen & Vries, 1967).
- Photoreactive Materials : In photoreactive material research, derivatives have been studied for their photochromic reactions in single-crystalline phases, relevant in developing light-responsive materials (Irie, Lifka, Kobatake, & Kato, 2000).
Catalysis and Reaction Mechanisms
- Isomerization Processes : It undergoes NO-catalyzed isomerization, providing insights into reaction mechanisms and catalysis in organic chemistry (Egger & Jola, 1969).
- Study of Reaction Kinetics : The compound is central in understanding the kinetics of thermal isomerization reactions, which is essential in the design of industrial chemical processes (Hopf, Wachholz, & Walsh, 1992).
Advanced Organic Chemistry
- Carbonium Ion Research : It has been used in the study of carbonium ions, which are crucial intermediates in many organic reactions and have implications in the synthesis of complex organic molecules (Olah, Bollinger, Cupas, & Lukas, 1967).
properties
Product Name |
4-(1-Methyleneallyl)-1,5,5-trimethylcyclopentene |
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Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
4-buta-1,3-dien-2-yl-1,5,5-trimethylcyclopentene |
InChI |
InChI=1S/C12H18/c1-6-9(2)11-8-7-10(3)12(11,4)5/h6-7,11H,1-2,8H2,3-5H3 |
InChI Key |
MJKUGGUMXIPHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)C(=C)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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